molecular formula C14H9F5N2O2S B4577545 4,5-dimethyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxamide

4,5-dimethyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxamide

Cat. No. B4577545
M. Wt: 364.29 g/mol
InChI Key: CTZMTMBZRWVRAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on similar compounds, such as thiazolidinones and pyrazolines, often focuses on the development of novel synthetic routes that enhance the yield, selectivity, or functional group tolerance of the synthesis process. These studies contribute to the broader understanding of how similar complex molecules might be synthesized, including various catalytic and non-catalytic methods, and the optimization of reaction conditions (Cunico, Gomes, & Vellasco, 2008).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques such as NMR, IR, and mass spectrometry, coupled with X-ray crystallography for solid-state structures. These methods provide insights into the molecular geometry, electronic structure, and intermolecular interactions critical for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Chemical reactions and properties of complex molecules are studied to understand their reactivity patterns, stability under various conditions, and potential for further functionalization. For example, the reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles has been explored to generate a broad range of biologically active compounds (Gaber, Bagley, Muhammad, & Gomha, 2017).

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • A study outlines an efficient synthetic route to thiazoline-4-carboxylates and cysteine derivatives, demonstrating the versatility of thiocarboxamides in organic synthesis, potentially including compounds similar to "4,5-dimethyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxamide" (Nötzel et al., 2001).

Polymer Science and Material Engineering

  • Research on aromatic polyamides containing ether linkages and pendant chains provides insights into the synthesis and properties of polymers with potential applications in materials science, which could be related to the structural manipulation of compounds like "4,5-dimethyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxamide" (More et al., 2010).

Medicinal Chemistry and Drug Development

  • The synthesis and evaluation of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives as potential anticancer agents showcase the role of fluorinated compounds in drug development, hinting at possible therapeutic applications for similarly structured compounds (Butler et al., 2013).

Environmental and Biological Sciences

  • A study on the selective discrimination of thiophenols over aliphatic thiols using a reaction-based fluorescent probe emphasizes the importance of sensitive detection techniques in environmental and biological sciences, potentially relevant to the analysis of compounds like "4,5-dimethyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxamide" (Wang et al., 2012).

properties

IUPAC Name

4,5-dimethyl-2-[(2,3,4,5,6-pentafluorobenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F5N2O2S/c1-3-4(2)24-14(5(3)12(20)22)21-13(23)6-7(15)9(17)11(19)10(18)8(6)16/h1-2H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZMTMBZRWVRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F5N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.